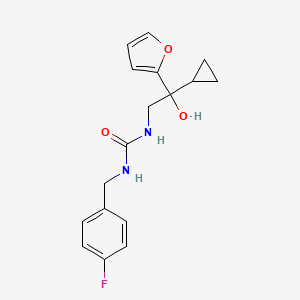
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C17H19FN2O3 and its molecular weight is 318.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea is an organic compound characterized by its complex structure, which includes a cyclopropyl ring, a furan moiety, and a urea functional group. Its molecular formula is C16H18N2O3 with a molecular weight of approximately 320.35 g/mol. The unique arrangement of functional groups suggests potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting specific biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This modulation can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, depending on the specific biological context.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar compounds, indicating that derivatives with furan and urea functionalities may exhibit significant antibacterial activity. For instance, compounds with structural similarities have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound could also possess antimicrobial properties .
Cytotoxicity and Selectivity
The cytotoxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary evaluations indicate that similar compounds exhibit low cytotoxicity while maintaining potent biological activity. This characteristic makes them attractive candidates for further drug development aimed at treating various diseases without significant adverse effects .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related urea derivatives against clinical isolates of bacteria. Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating potential for therapeutic applications in treating bacterial infections .
- Pharmacological Evaluation : A series of pharmacological evaluations revealed that compounds with furan and cyclopropyl structures exhibited anti-inflammatory and analgesic activities in animal models, supporting the hypothesis that this compound might possess similar therapeutic effects .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| 1-(4-Fluorophenyl)-3-[4-(furan-2-yl)]urea | C16H18N2O3 | Antimicrobial | Similar structure, promising activity against Gram-positive bacteria |
| 1-Benzhydryl-3-(cyclopropyl-furan derivative) | C18H20N2O3 | Anti-inflammatory | Exhibited lower cytotoxicity compared to traditional NSAIDs |
| 1-Cyclohexyl-3-(cyclopropyl-furan derivative) | C17H22N2O3 | Analgesic | Effective in rat models with minimal side effects |
Propiedades
IUPAC Name |
1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-14-7-3-12(4-8-14)10-19-16(21)20-11-17(22,13-5-6-13)15-2-1-9-23-15/h1-4,7-9,13,22H,5-6,10-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCZGEBEYHCNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NCC2=CC=C(C=C2)F)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













